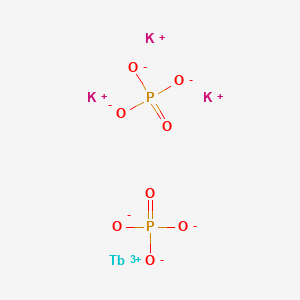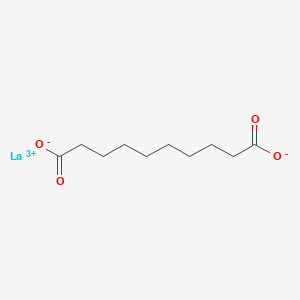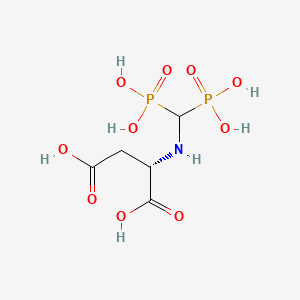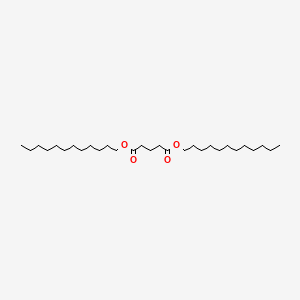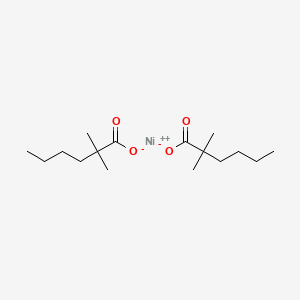
Dimethylhexanoic acid, nickel salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a nickel salt derivative of dimethylhexanoic acid and is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethylhexanoic acid, nickel salt typically involves the reaction of dimethylhexanoic acid with a nickel source under controlled conditions. One common method is the reaction of dimethylhexanoic acid with nickel acetate in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete formation of the nickel salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and controlled reaction environments are crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylhexanoic acid, nickel salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxide and other oxidation products.
Reduction: Reduction reactions can convert the nickel salt to its metallic form or other reduced nickel compounds.
Substitution: The compound can participate in substitution reactions where the nickel ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nickel oxide, metallic nickel, and substituted nickel compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethylhexanoic acid, nickel salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel-based catalysts and other nickel compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of nickel nanoparticles, which have applications in electronics, catalysis, and materials science
Mecanismo De Acción
The mechanism of action of dimethylhexanoic acid, nickel salt involves its interaction with molecular targets such as enzymes and receptors. The nickel ion can coordinate with various ligands, influencing the activity of enzymes and other proteins. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nickel acetate: Another nickel salt with similar applications but different chemical properties.
Nickel chloride: Used in similar industrial and research applications but has different solubility and reactivity.
Nickel sulfate: Commonly used in electroplating and battery production, with distinct chemical behavior compared to dimethylhexanoic acid, nickel salt.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in catalysis and materials science .
Propiedades
Número CAS |
93983-68-7 |
|---|---|
Fórmula molecular |
C16H30NiO4 |
Peso molecular |
345.10 g/mol |
Nombre IUPAC |
2,2-dimethylhexanoate;nickel(2+) |
InChI |
InChI=1S/2C8H16O2.Ni/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
FJOSQPRLIXFBGL-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






